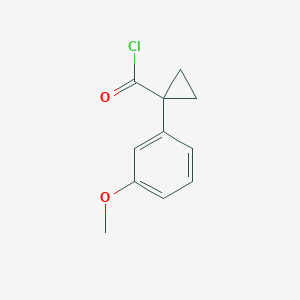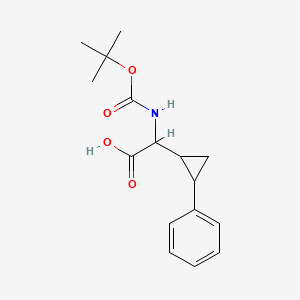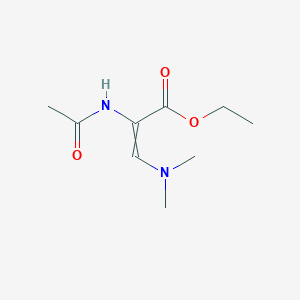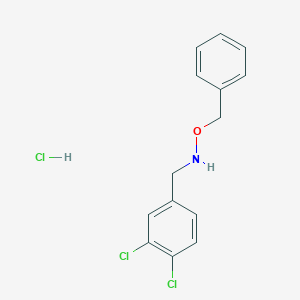![molecular formula C19H24N2O4S2 B1405238 3-(2-metoxietil)-5,7-dimetilbenzo[d]tiazol-2(3H)-imina 4-metilbencenosulfonato CAS No. 2034157-21-4](/img/structure/B1405238.png)
3-(2-metoxietil)-5,7-dimetilbenzo[d]tiazol-2(3H)-imina 4-metilbencenosulfonato
Descripción general
Descripción
The compound “3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-imine group, which is a type of heterocyclic aromatic compound containing nitrogen and sulfur atoms . It also contains a methoxyethyl group and a methylbenzenesulfonate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d]thiazol-2(3H)-imine group would contribute to the aromaticity of the molecule, while the methoxyethyl and methylbenzenesulfonate groups would likely influence its polarity and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The benzo[d]thiazol-2(3H)-imine group could potentially undergo reactions typical of aromatic compounds, while the methoxyethyl and methylbenzenesulfonate groups could participate in various substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Actividad antioxidante
Los derivados de tiazol se han encontrado que actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.
Actividad analgésica
Los compuestos relacionados con el andamiaje de tiazol se han utilizado como analgésicos . Los analgésicos son medicamentos que se utilizan para aliviar el dolor.
Actividad antiinflamatoria
Los derivados de tiazol también se han utilizado por sus propiedades antiinflamatorias . Pueden ayudar a reducir la inflamación y la hinchazón.
Actividades antimicrobianas y antifúngicas
Los compuestos de tiazol han mostrado actividades antimicrobianas y antifúngicas . Se pueden usar para inhibir el crecimiento o destruir microorganismos dañinos.
Actividad antiviral
Los derivados de tiazol se han utilizado en el desarrollo de fármacos antivirales . Estos medicamentos se utilizan para tratar infecciones virales.
Actividad neuroprotectora
Se ha encontrado que los compuestos de tiazol tienen efectos neuroprotectores . Pueden proteger las células nerviosas contra el daño, la degeneración o el deterioro de la función.
Actividad antitumoral o citotóxica
Los derivados de tiazol se han utilizado en el desarrollo de moléculas de fármacos antitumorales o citotóxicos . Estos medicamentos se utilizan para inhibir el crecimiento de tumores y pueden matar las células cancerosas.
Actividad antifúngica
Algunos derivados de tiazol han mostrado una actividad de inhibición moderada contra ciertos hongos . Se pueden utilizar en el desarrollo de fármacos antifúngicos.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS.C7H8O3S/c1-8-6-9(2)11-10(7-8)14(4-5-15-3)12(13)16-11;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,13H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHNTPFPVIKBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C2C(=C1)N(C(=N)S2)CCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid](/img/structure/B1405157.png)




![4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405171.png)
![3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405172.png)
![3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405173.png)

![4-[(3-Phenylphenoxy)methyl]benzoic acid](/img/structure/B1405176.png)

